molecular formula C23H25N3O B2919844 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one CAS No. 2320684-14-6

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one

Cat. No.: B2919844
CAS No.: 2320684-14-6
M. Wt: 359.473
InChI Key: SSMTUMLXEQEWNK-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one is a complex organic compound that features a pyrazole ring, a tetrahydroisoquinoline moiety, and a propanone group

Scientific Research Applications

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the tetrahydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

    Coupling of the pyrazole and tetrahydroisoquinoline units: This step may involve the use of coupling reagents such as EDCI or DCC.

    Introduction of the propanone group: This can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring, using reagents like halogens or alkylating agents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one include:

    1-(4-methylphenyl)-3-(1H-pyrazol-4-yl)propan-1-one: This compound lacks the tetrahydroisoquinoline moiety, which may affect its biological activity.

    1-[4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-phenylpropan-1-one: This compound lacks the methyl group on the pyrazole ring, which may influence its chemical reactivity and binding properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-17-7-3-4-8-18(17)11-12-23(27)26-15-19-9-5-6-10-21(19)22(16-26)20-13-24-25(2)14-20/h3-10,13-14,22H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMTUMLXEQEWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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